N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)propanamide
Overview
Description
N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)propanamide: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The ethoxyphenyl and propyl groups are introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 2-methylphenylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
- Used in drug discovery and development as a lead compound.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Binding to Enzymes: It may inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Interaction with Receptors: The compound can bind to specific receptors on cell surfaces, modulating cellular responses.
Disruption of Cellular Processes: It may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
- N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)propanamide
- N-[4-(4-ethoxyphenyl)-5-butyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)propanamide
- N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-N-(2-ethylphenyl)propanamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl rings or thiazole ring can significantly alter the compound’s properties.
- Biological Activity: Variations in the substituents can lead to differences in biological activity, such as increased or decreased potency.
- Chemical Reactivity: The reactivity of the compound can be influenced by the nature of the substituents, affecting its behavior in chemical reactions.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-5-10-21-23(18-13-15-19(16-14-18)28-7-3)25-24(29-21)26(22(27)6-2)20-12-9-8-11-17(20)4/h8-9,11-16H,5-7,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTMPOPXLJRINE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N(C2=CC=CC=C2C)C(=O)CC)C3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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